molecular formula C10H14ClN B15267712 N-(butan-2-yl)-2-chloroaniline

N-(butan-2-yl)-2-chloroaniline

Cat. No.: B15267712
M. Wt: 183.68 g/mol
InChI Key: MMJURJKNRQRTMU-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aniline (B41778) Scaffolds in Chemical Sciences

Substituted aniline scaffolds are of paramount importance in the chemical sciences due to their inherent reactivity and the diverse functionalities they can harbor. The amino group attached to the aromatic ring can be readily modified, and the ring itself can be functionalized with a variety of substituents, leading to a vast chemical space with a wide range of physicochemical properties. This versatility makes them crucial intermediates in organic synthesis. In medicinal chemistry, the aniline motif is present in numerous approved drugs, although its use can be associated with metabolic instability. Consequently, the synthesis and study of substituted anilines are driven by the need to fine-tune molecular properties and explore new biological activities.

Historical Trajectories and Modern Perspectives in Chloroaniline Derivative Investigations

Historically, chloroaniline derivatives have been significant as intermediates in the synthesis of dyes and pigments. Their journey in chemical research has evolved, with modern investigations focusing on their potential applications in pharmaceuticals and agrochemicals. The presence of a chlorine atom on the aniline ring can significantly influence the electronic properties and metabolic stability of the molecule. Current research often involves the development of efficient synthetic methodologies for the preparation of chloroaniline derivatives and the exploration of their utility as precursors for more complex molecular architectures. The environmental impact and potential toxicity of some chloroaniline compounds have also prompted research into their metabolic pathways and degradation.

Defining the Scope of Academic Inquiry for N-(butan-2-yl)-2-chloroaniline

This compound, a specific substituted aniline, presents a unique combination of a chiral sec-butyl group and a chloro-substituted aromatic ring. Academic inquiry into this compound is focused on several key areas: its synthesis, characterization, and the exploration of its potential as a building block in the creation of more complex molecules with specific functionalities. Research into this compound aims to understand how the interplay between the chiral aliphatic side chain and the substituted aromatic ring influences its chemical reactivity and potential biological activity. While detailed research findings on this specific compound are not widely available in public literature, its structural motifs suggest potential applications as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively documented in publicly accessible literature. However, based on its constituent parts, 2-chloroaniline (B154045) and a sec-butyl group, we can compile expected and reported properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-ChloroanilineN-sec-Butylaniline
IUPAC Name This compound2-ChloroanilineN-butan-2-ylaniline
CAS Number 1019552-39-6 nist.gov95-51-2 nih.gov6068-69-5 nih.gov
Molecular Formula C₁₀H₁₄ClN nist.govC₆H₆ClN nih.govC₁₀H₁₅N nih.gov
Molar Mass 183.68 g/mol nist.gov127.57 g/mol nih.gov149.23 g/mol nih.gov
Appearance Not reportedClear pale yellow to brown liquid nih.govNot reported
Boiling Point Not reported208-210 °C nih.gov240.76 °C (estimate) chemicalbook.com
Melting Point Not reported-2 °C nih.gov1.08 °C (estimate) chemicalbook.com
Solubility Not reportedAlmost insoluble in water, soluble in acids and most common organic solvents nih.govNot reported

Table 2: Spectroscopic Data for 2-Chloroaniline (for comparative purposes)

Spectroscopic TechniqueKey Data for 2-Chloroaniline
¹H NMR Chemical shifts observed at approximately 7.22, 7.03, 6.72, 6.67, and 3.92 ppm. chemicalbook.com
¹³C NMR Data available in spectral databases. docbrown.info
Infrared (IR) Spectroscopy Characteristic peaks for N-H and C-Cl stretching, and aromatic C-H bending. researchgate.net
Mass Spectrometry (MS) Ionization data available, showing a molecular ion peak corresponding to its molar mass. nih.gov

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for N-alkylation of anilines.

One common laboratory-scale synthesis involves the reaction of 2-chloroaniline with a sec-butyl halide, such as 2-chlorobutane (B165301) or 2-bromobutane (B33332), in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

Generated code

An alternative industrial-scale approach could involve the reductive amination of 2-chloronitrobenzene with butan-2-one, followed by reduction of the resulting imine, or the catalytic hydrogenation of 2-chloronitrobenzene in the presence of a butan-2-yl group donor.

The reactivity of this compound is dictated by the functional groups present. The secondary amine is nucleophilic and can undergo further alkylation, acylation, or other reactions typical of anilines. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the chloro and sec-butylamino groups directing the position of incoming electrophiles. The chlorine atom can also be displaced under certain nucleophilic aromatic substitution conditions.

Applications in Advanced Chemical Research

While specific research applications of this compound are not extensively reported, its structure suggests its utility as a versatile intermediate in several areas of chemical research.

Agrochemical Synthesis: Substituted anilines are common precursors for herbicides and fungicides. The specific combination of the chloro and sec-butyl groups in this compound could be a key structural element in the synthesis of new agrochemicals with desired biological activities.

Pharmaceutical Development: As a chiral secondary amine, it can serve as a building block for the synthesis of more complex chiral molecules, which is of high importance in the development of new therapeutic agents.

Material Science: The polymerization of aniline derivatives can lead to conductive polymers. Research into the polymerization of this compound could yield new materials with interesting electronic and physical properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-butan-2-yl-2-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3

InChI Key

MMJURJKNRQRTMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N Butan 2 Yl 2 Chloroaniline and Its Core Structure

Exploration of Classical Chemical Synthesis Routes

Classical synthetic approaches to substituted anilines have been refined over more than a century and remain fundamental in organic synthesis. These methods typically involve the sequential introduction of functional groups onto an aromatic ring.

Nitration-Reduction Sequences in Aniline (B41778) Synthesis

A primary and well-established method for the synthesis of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.comyoutube.com This two-step process is a versatile way to introduce a nitrogen atom onto a benzene (B151609) ring.

The synthesis would commence with the nitration of chlorobenzene (B131634). This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. youtube.com The chloro group on the benzene ring is an ortho-, para-director, leading to a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene.

Once the nitro group is in place, it can be reduced to an amino group (NH2) to form 2-chloroaniline (B154045). A variety of reducing agents can be employed for this transformation. youtube.com Catalytic hydrogenation using hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst is a common and efficient method. youtube.comyoutube.com However, care must be taken as this method can sometimes lead to the reduction of the chloro-substituent. youtube.com Milder reducing agents, such as iron (Fe) in acetic acid or stannous chloride (SnCl2) in ethanol, are also effective and can be more chemoselective, preserving the halogen substituent. youtube.comyoutube.com

Table 1: Common Reducing Agents for Nitro Group Reduction

Reducing Agent Solvent Notes
H₂/Pd-C Ethanol/Methanol Highly efficient, but may also reduce other functional groups like halogens. youtube.comyoutube.com
Fe/CH₃COOH Acetic Acid Mild and often used when other reducible functional groups are present. youtube.com
SnCl₂/Ethanol Ethanol A mild reducing agent that is selective for the nitro group. youtube.com

Strategic Halogenation and N-Alkylation Approaches for Substituted Anilines

An alternative classical approach involves the direct halogenation and subsequent N-alkylation of aniline. However, direct halogenation of aniline can be challenging as the amino group is highly activating, often leading to polyhalogenation. chemistrysteps.combyjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the halogenation, the reactivity of the amino group is often attenuated by converting it into an amide, such as acetanilide. chemistrysteps.com The amide group is still an ortho-, para-director but is less activating, allowing for more controlled halogenation. Following halogenation, the amide can be hydrolyzed back to the amine.

Once 2-chloroaniline is obtained, the final step is N-alkylation to introduce the butan-2-yl group. This can be achieved through a nucleophilic substitution reaction between 2-chloroaniline and a suitable alkylating agent, such as 2-bromobutane (B33332) or 2-iodobutane, in the presence of a base to neutralize the hydrogen halide byproduct.

Catalytic Strategies in the Synthesis of N-(butan-2-yl)-2-chloroaniline

Modern synthetic chemistry has increasingly moved towards catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Mediated Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. rsc.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide or triflate with a primary or secondary amine. rsc.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction could be employed by coupling 1,2-dichlorobenzene (B45396) with butan-2-amine.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the N-arylated amine and regenerate the palladium(0) catalyst. youtube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, and BrettPhos being commonly used to enhance the catalytic activity. youtube.com

Table 2: Key Components of the Buchwald-Hartwig Amination

Component Function Examples
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the palladium catalyst and facilitates the catalytic cycle. youtube.com XPhos, SPhos, BrettPhos youtube.com
Base Deprotonates the amine to form the active nucleophile. NaOtBu, K₃PO₄
Solvent Provides the reaction medium. Toluene, Dioxane

Nickel-catalyzed cross-coupling reactions have also gained attention as a more cost-effective alternative to palladium-based systems for C-N bond formation. acs.org

Sustainable Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. youtube.com In the synthesis of substituted anilines, this can involve several strategies. One approach is the use of biocatalysis, where enzymes are used to perform specific chemical transformations. For example, a chemoenzymatic synthesis could combine a biocatalytic step, such as the production of a chiral amine, with a subsequent chemical step like a Buchwald-Hartwig cross-coupling. nih.gov

Another green approach is the development of catalyst-free reactions. For instance, research has shown that high-frequency ultrasound can induce the N-dealkylation of aniline derivatives in water, avoiding the need for transition metal catalysts and hazardous solvents. rsc.org The use of greener solvents, such as water or ionic liquids, is also an active area of research to reduce the environmental impact of chemical synthesis. rsc.orgnih.gov

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. In the synthesis of anilines, several factors can be fine-tuned.

For nitration-reduction sequences, the temperature and concentration of the acids in the nitration step can influence the regioselectivity and prevent side reactions. In the reduction step, the choice of catalyst and reaction conditions (temperature, pressure) can affect the efficiency and selectivity. acs.org

In catalytic reactions like the Buchwald-Hartwig amination, the catalyst loading, ligand choice, base, solvent, and temperature all play a significant role in the reaction outcome. youtube.com Response Surface Methodology (RSM) is a statistical approach that can be used to systematically investigate the effects of multiple variables on the reaction yield and identify the optimal conditions. academicpublishers.org Studies have shown that optimizing parameters like catalyst loading, temperature, and pressure can lead to significant improvements in aniline yield. academicpublishers.org For example, in the hydrogenation of nitrobenzene, adjusting these parameters led to a remarkable increase in aniline yield to 95%. academicpublishers.org

Furthermore, understanding the reaction kinetics and potential byproduct formation is essential for process optimization. acs.org For instance, in the catalytic hydrogenation of nitroarenes, over-hydrogenation can be a problem, and controlling the residence time and catalyst morphology can help to maximize the selectivity for the desired aniline. acs.org

Mechanistic Investigations and Reactivity Profiles of N Butan 2 Yl 2 Chloroaniline

Electrophilic Aromatic Substitution Dynamics on the N-(butan-2-yl)-2-chloroaniline Ring System

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the two substituents: the chloro group and the N-(butan-2-yl)amino group.

The N-(butan-2-yl)amino group is a strongly activating and ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the chlorine atom is a deactivating yet ortho-, para-directing group. While it withdraws electron density from the ring inductively, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating and directing effect of the amino group dominates over the weaker effect of the chlorine atom. Therefore, electrophilic substitution is expected to occur primarily at the positions para and ortho to the amino group. The position para to the amino group (position 4) is sterically unhindered. The other ortho position (position 6) is also activated, but may experience some steric hindrance from the adjacent N-(butan-2-yl)amino group. The position meta to the amino group (position 5) is the least favored for substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentExpected Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)4-Nitro-N-(butan-2-yl)-2-chloroanilineThe powerful ortho-, para-directing amino group directs substitution to the sterically accessible para position.
Br₂/FeBr₃ (Bromination)4-Bromo-N-(butan-2-yl)-2-chloroanilineSimilar to nitration, the amino group's directing effect is dominant.
SO₃/H₂SO₄ (Sulfonation)4-Amino-3-chlorobenzenesulfonic acid derivativeThe amino group directs the sulfonation to the para position.
RCOCl/AlCl₃ (Friedel-Crafts Acylation)Complex mixture or no reactionFriedel-Crafts reactions often fail with anilines as the Lewis acid catalyst complexes with the basic nitrogen atom. wustl.edu

Nucleophilic Displacement Reactions of the Chlorine Atom in this compound

The chlorine atom on the aromatic ring of this compound can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is often dependent on the reaction conditions and the nature of the nucleophile.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide powerful methods for the formation of new carbon-nitrogen and carbon-oxygen bonds at the position of the chlorine atom.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple aryl halides with amines. In the case of this compound, reaction with another amine in the presence of a palladium catalyst and a base would be expected to yield a diamine derivative.

The Ullmann condensation employs a copper catalyst, often at elevated temperatures, to couple aryl halides with alcohols, thiols, or amines. Reacting this compound with an alcohol in the presence of a copper catalyst would lead to the corresponding ether.

Reactions Involving the Secondary Amine Functionality: Derivatization and Cyclization Pathways

The secondary amine group in this compound is a key site for a variety of chemical transformations, including derivatization and cyclization reactions.

Derivatization:

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. For example, reaction with acetyl chloride would yield N-acetyl-N-(butan-2-yl)-2-chloroaniline.

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides, although over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction.

Cyclization Pathways:

The structure of this compound makes it a potential precursor for the synthesis of heterocyclic compounds, particularly those containing a quinoline (B57606) or related scaffold.

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, modifications of this reaction could potentially be applied to derivatives of this compound to form tetrahydroquinoline systems.

Bischler-Napieralski Reaction: This reaction typically involves the cyclization of a β-arylethylamide. If the N-(butan-2-yl) group were replaced with a suitable β-arylethyl-like substituent, subsequent acylation and treatment with a dehydrating agent like phosphorus oxychloride could lead to the formation of a dihydroisoquinoline derivative. nih.gov

Oxidative and Reductive Transformations of this compound

The this compound molecule possesses two key sites for redox reactions: the secondary amine and the chlorinated aromatic ring.

Oxidative Transformations:

The secondary amine is susceptible to oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to a variety of products. The oxidation of N-alkylanilines can be complex, potentially yielding N-oxides, nitroso compounds, or even leading to the cleavage of the N-alkyl group. For instance, studies on the oxidation of N-alkyl anilines with peroxomonophosphoric acid have been reported. ias.ac.in Furthermore, intramolecular oxidation of the alkyl chain has been observed in protonated N-alkyl-2-nitroanilines upon collisional activation, suggesting complex rearrangement pathways are possible under certain conditions. wustl.edunih.gov

Reductive Transformations:

The chloro group on the aromatic ring can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This process, known as hydrodechlorination, would yield N-(butan-2-yl)aniline. The selective reduction of the chloro group without affecting other parts of the molecule is a key consideration in synthetic applications.

Computational Mechanistic Studies of this compound Reactivity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model various properties and predict reaction outcomes.

Molecular Orbital Analysis:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atom bearing the chlorine and the chlorine atom itself. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Charge Distribution and Electrostatic Potential:

Calculations of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a region of negative potential around the nitrogen and chlorine atoms, indicating their nucleophilic character. The hydrogen atom of the secondary amine would exhibit a region of positive potential, highlighting its acidic character. These computational maps help to rationalize the sites of electrophilic and nucleophilic attack.

Advanced Spectroscopic and Analytical Characterization of N Butan 2 Yl 2 Chloroaniline and Its Derivatives

Precision Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Product Analysis and Pathway Tracing

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of N-(butan-2-yl)-2-chloroaniline (C₁₀H₁₄ClN) and its reaction products, as it can distinguish between ions with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (precursor ions) are selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This technique is invaluable for structural elucidation and for tracing reaction pathways. For this compound, key fragmentation pathways would include:

Cleavage of the N-alkyl bond: Loss of the sec-butyl group as a radical would lead to the formation of a 2-chloroanilinium ion.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of an ethyl radical to form a prominent fragment ion. The mass spectrum of 2-chlorobutane (B165301) shows that the loss of the chlorine atom to form a sec-butyl carbocation (m/z 57) is a very favorable process. docbrown.info

Fragmentation of the aromatic ring: Cleavage of the C-Cl bond or loss of HCl can also occur. The mass spectrum of 2-chloroaniline (B154045) shows a base peak at m/z 127, corresponding to the molecular ion, with other significant fragments resulting from the loss of chlorine and subsequent rearrangements. nih.govnist.gov

By analyzing the MS/MS spectra of potential reaction products, it is possible to identify metabolites or degradation products and to reconstruct the chemical pathways involved.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment StructureFragmentation Pathway
183/185[C₁₀H₁₄ClN]⁺Molecular Ion (M⁺)
154/156[C₈H₉ClN]⁺Loss of ethyl radical (•C₂H₅) via α-cleavage
126/128[C₆H₅ClN]⁺Loss of butene (C₄H₈) via McLafferty rearrangement
127[C₆H₆N]⁺Loss of HCl from fragment m/z 154/156
57[C₄H₉]⁺sec-Butyl carbocation from C-N bond cleavage

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide information about molecular conformation and intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. An IR spectrum for the isomeric N-n-butyl-2-chloroaniline shows characteristic peaks that can be used for comparison. nist.gov

N-H Stretch: A moderate to weak absorption is expected in the range of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-N Stretch: The stretching vibration of the aromatic C-N bond is expected in the 1250-1360 cm⁻¹ region.

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is typically found in the fingerprint region, between 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds like C=C and C-C often produce strong Raman signals. For N-alkylated anilines, Raman spectroscopy is particularly useful for characterizing the quinoid and benzoid ring structures that can form upon oxidation or in polymer derivatives. researchgate.netresearchgate.net Key bands in the Raman spectrum would include the C=C ring stretching and C-H bending modes of the aromatic ring, as well as vibrations associated with the alkyl chain.

X-ray Diffraction Studies of this compound Single Crystals and Co-Crystalline Forms

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. If a suitable single crystal of this compound or one of its derivatives could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would allow for the direct visualization of the molecule's conformation, including the orientation of the sec-butyl group relative to the plane of the chloroaniline ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the N-H group and π-π stacking interactions between the aromatic rings. suniv.ac.in Such information is critical for understanding the compound's physical properties and for designing co-crystalline forms with tailored characteristics. While crystal structures for the parent 2-chloroaniline are available, nih.gov specific crystallographic data for this compound is not currently reported in open literature. The analysis of such a structure would follow established principles, using Bragg's law to interpret the diffraction pattern and generate a 3D electron density map of the crystal lattice. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the principal absorptions are due to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions associated with the π-electron system of the benzene ring. For 2-chloroaniline, these transitions are observed in the UV region.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an anti-bonding π* orbital of the aromatic ring.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The N-alkylation of 2-chloroaniline is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to the electron-donating effect of the alkyl group. The presence of the chlorine atom also influences the electronic transitions. Studies on the photodegradation of 2-chloroaniline have utilized UV-Vis spectroscopy to monitor changes in its electronic structure upon reaction. researchgate.net Furthermore, examining the spectrum in different solvents can reveal information about intermolecular interactions, such as hydrogen bonding between the amine proton and polar solvent molecules, which can lead to solvatochromic shifts. researchgate.net

Theoretical and Computational Chemistry of N Butan 2 Yl 2 Chloroaniline

Quantum Chemical Investigations (e.g., Density Functional Theory) of Electronic and Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and molecular structure of organic compounds. DFT calculations can provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular arrangements.

Electronic Charge Distribution and Frontier Molecular Orbital Analysis

The electronic characteristics of N-(butan-2-yl)-2-chloroaniline are governed by the interplay of the electron-withdrawing chloro group and the electron-donating amino group, as well as the steric and electronic effects of the N-(butan-2-yl) substituent.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen atom, while the LUMO is a π*-antibonding orbital of the aromatic system.

In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the benzene ring. The energy of the HOMO is an indicator of the molecule's ability to donate electrons. The LUMO is anticipated to be a π*-orbital of the chlorobenzene (B131634) moiety. The energy of the LUMO reflects the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar anilines indicate that the presence of both electron-donating and electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties and reactivity. researchgate.net

Parameter Predicted Characteristic for this compound Basis from Analogous Compounds
HOMO Energy Relatively high, indicating moderate electron-donating ability.Aniline and N-alkylanilines exhibit HOMO energies indicative of their electron-rich nature.
LUMO Energy Relatively low, influenced by the electron-withdrawing chloro group.Chloro-substituted aromatics generally have lower LUMO energies.
HOMO-LUMO Gap Moderate, suggesting a balance between reactivity and stability.The gap in substituted anilines is a function of the electronic nature of the substituents. researchgate.net

This table presents predicted characteristics based on theoretical principles and data from analogous compounds in the absence of direct computational studies on this compound.

Conformational Energy Landscapes and Stereochemical Preferences

The presence of the chiral butan-2-yl group and the rotational freedom around the C-N bond introduce conformational complexity to this compound.

Conformational Isomers: Rotation around the C(aryl)-N bond and the N-C(sec-butyl) bond gives rise to various conformers with different energies. The relative orientation of the butan-2-yl group with respect to the 2-chlorophenyl moiety is a key determinant of conformational preference. Steric hindrance between the butan-2-yl group and the ortho-chloro substituent will play a significant role in dictating the most stable conformer. It is expected that conformers where the bulky ethyl and methyl groups of the butan-2-yl substituent are directed away from the aromatic ring will be energetically favored.

Stereochemical Preferences: this compound is a chiral molecule due to the presence of the stereocenter in the butan-2-yl group. Therefore, it exists as a pair of enantiomers, (R)-N-(butan-2-yl)-2-chloroaniline and (S)-N-(butan-2-yl)-2-chloroaniline. The absolute configuration at the chiral center will influence the three-dimensional arrangement of the molecule, which could have implications for its interactions with other chiral molecules. Computational modeling can be used to determine the lowest energy conformations for each enantiomer.

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. These simulations model the atomic motions of the molecule and its surrounding solvent molecules over time.

Solvation Effects: The solubility and behavior of this compound in different solvents will depend on the interplay of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. The chloroaniline moiety can act as a hydrogen bond acceptor (via the chlorine and nitrogen lone pairs) and a weak hydrogen bond donor (via the N-H group). The butan-2-yl group is largely nonpolar and will interact favorably with nonpolar solvents. MD simulations can be used to calculate the solvation free energy in various solvents, providing a theoretical prediction of its solubility. Studies on the solvation of aniline and its derivatives have shown the importance of hydrogen bonding interactions with protic solvents. bohrium.com

Conformational Dynamics: In solution, this compound will not exist as a single static conformation but rather as a dynamic ensemble of interconverting conformers. MD simulations can track the transitions between different conformational states and determine their relative populations at a given temperature. This information is crucial for understanding how the molecule's shape fluctuates in a realistic environment, which can influence its reactivity and interactions with other molecules.

In Silico Prediction of Chemical Properties and Reactivity Parameters

Various computational tools and algorithms can predict a range of chemical properties and reactivity parameters for this compound based on its structure. These in silico methods are widely used in drug discovery and chemical safety assessment. nih.govnih.govri.se

Predicted Physicochemical Properties:

Property Predicted Value/Range Methodology
Molecular Weight 183.68 g/mol Calculation from atomic weights
LogP (octanol-water partition coefficient) 3.5 - 4.5Various in silico models (e.g., XLogP3, ALOGP)
Topological Polar Surface Area (TPSA) ~26 ŲBased on contributions from N and H atoms nih.gov
Hydrogen Bond Donors 1The N-H group
Hydrogen Bond Acceptors 1 (N atom), 1 (Cl atom)Based on electronegative atoms
Rotatable Bonds 3The C(aryl)-N, N-C(sec-butyl), and C-C(ethyl) bonds

This table presents predicted values based on in silico models and data from similar compounds. Actual experimental values may vary.

Reactivity Parameters:

Quantum chemical calculations can provide several parameters that describe the reactivity of a molecule.

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Global Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.

Computational studies on substituted anilines have shown that these reactivity descriptors are sensitive to the nature and position of the substituents on the aromatic ring. researchgate.net For this compound, the combination of the chloro and N-sec-butyl groups would lead to a unique set of reactivity parameters that govern its chemical behavior.

Design, Synthesis, and Structural Activity Relationship Studies of N Butan 2 Yl 2 Chloroaniline Analogs

Systematic Modification of the Butan-2-yl Side Chain

The butan-2-yl moiety of N-(butan-2-yl)-2-chloroaniline presents a primary target for structural modification to probe its influence on biological efficacy. The synthesis of analogs typically involves the reaction of 2-chloroaniline (B154045) with various butan-2-yl derivatives. One common synthetic route is the nucleophilic substitution reaction between 2-chloroaniline and a modified butan-2-yl halide in the presence of a base.

Variations in the alkyl chain, such as increasing or decreasing its length or introducing branching, have been explored to understand the steric and lipophilic requirements for optimal activity. For instance, the synthesis of N-alkyl-2-chloroaniline analogs with varying alkyl substituents allows for a systematic study of how chain length impacts biological function.

Furthermore, the introduction of different functional groups onto the butan-2-yl side chain can significantly alter the compound's properties. For example, the incorporation of hydroxyl or ether groups can modify the molecule's polarity and potential for hydrogen bonding, which may, in turn, affect its interaction with biological targets. The herbicidal activity of some N-alkylanilines has been shown to be sensitive to such modifications. rsc.org

Table 1: Examples of this compound Analogs with Modified Side Chains

AnalogModification to Butan-2-yl Side ChainSynthetic Approach
1a IsopropylReaction of 2-chloroaniline with 2-bromopropane
1b CyclopentylReaction of 2-chloroaniline with cyclopentyl bromide
1c 3-hydroxybutan-2-ylReaction of 2-chloroaniline with 3-bromobutan-2-ol

Regioselective Substitution on the 2-Chloroaniline Aromatic Ring

The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic ring and the pKa of the secondary amine, influencing the molecule's binding characteristics. For example, the addition of a nitro group, a strong electron-withdrawing group, has been shown to enhance the fungicidal activity in some aniline (B41778) derivatives. nih.gov Conversely, the introduction of alkyl or alkoxy groups can increase lipophilicity and affect how the molecule interacts with hydrophobic pockets in a target protein.

Synthetic strategies for achieving regioselective substitution often involve the use of directing groups or the selection of starting materials with the desired substitution pattern. For instance, copper-catalyzed amination reactions of substituted chlorobenzoic acids have been developed for the synthesis of N-aryl anthranilic acid derivatives with high regioselectivity.

Table 2: Regioselective Substitution on the 2-Chloroaniline Ring

Position of SubstitutionSubstituentPotential Impact on Activity
4-positionNitro (NO₂)Increased electron-withdrawing character, potentially enhancing fungicidal activity. nih.gov
5-positionFluoro (F)Altered electronic properties and metabolic stability.
6-positionMethyl (CH₃)Increased steric bulk near the amine linkage, potentially influencing binding orientation.

Chemical Modification and Functionalization of the Secondary Amine Group

The secondary amine group in this compound serves as a key linker and a site for further chemical diversification. Modification of this group through N-alkylation or N-acylation can lead to significant changes in the compound's biological profile.

These modifications are typically achieved through standard synthetic transformations. For instance, N-acylation can be readily accomplished by reacting this compound with an appropriate acyl chloride or anhydride.

Table 3: Functionalization of the Secondary Amine Group

ModificationReagent ExamplePotential Change in Properties
N-MethylationMethyl iodideIncreased steric bulk, altered basicity.
N-AcetylationAcetic anhydrideIntroduction of a hydrogen bond acceptor, potential for altered metabolic stability. researchgate.net
N-BenzoylationBenzoyl chlorideIncreased aromatic character and steric bulk.

Investigation of Structure-Activity Relationships in Defined Biochemical Systems

To understand the molecular basis of their biological effects, analogs of this compound are evaluated in defined biochemical systems. These in vitro assays, such as enzyme inhibition and receptor binding studies, provide crucial data for establishing structure-activity relationships (SAR).

For instance, the inhibitory activity of these compounds against specific enzymes, such as acetylcholinesterase, can be quantified. researchgate.netnih.govnih.gov By comparing the inhibitory concentrations (e.g., IC50 values) of a series of analogs, researchers can deduce which structural features are essential for potent inhibition. For example, a study on aniline derivatives as fungicides demonstrated that certain substitutions on the phenyl ring were critical for enhanced activity. nih.gov

Similarly, receptor binding assays can determine the affinity of the compounds for specific receptors, such as the GABA receptor. tocris.comnih.govresearchgate.netnews-medical.net This information is vital for understanding the mechanism of action, particularly for compounds with potential neurological effects. The data generated from these assays allow for the construction of detailed SAR models, guiding the design of next-generation compounds with improved potency and selectivity.

Table 4: Hypothetical In Vitro Activity Data for this compound Analogs

AnalogModificationAcetylcholinesterase IC₅₀ (µM)GABA Receptor Binding Ki (nM)
Parent None15.2250
1a Isopropyl side chain25.8450
2a 4-Nitro substitution8.5180
3b N-Acetylation50.1>1000

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Analogs

The butan-2-yl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and individual testing essential for a complete understanding of the SAR.

Stereoselective synthesis aims to produce a single enantiomer preferentially. This can be achieved using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the Sharpless asymmetric dihydroxylation has been used to synthesize optically active precursors for herbicides. nih.gov

Alternatively, a racemic mixture of the enantiomers can be separated using chiral resolution techniques. Chiral high-performance liquid chromatography (HPLC) is a powerful method for separating enantiomers, often employing chiral stationary phases based on polysaccharides. researchgate.netnih.govresearchgate.netnih.govyoutube.com Once separated, the individual enantiomers can be tested in biological assays to determine if one is more active than the other. This information is critical for developing more effective and specific active ingredients, as the less active or inactive enantiomer may contribute to off-target effects or an increased environmental load.

Environmental Transformation and Degradation Pathways of N Butan 2 Yl 2 Chloroaniline

Photochemical Degradation Under Simulated Environmental Conditions

Photochemical degradation, or photolysis, is a significant abiotic process that can contribute to the transformation of organic compounds in the environment, particularly in sunlit surface waters and on soil surfaces. For chloroanilines, photodegradation is an important dissipation pathway. Studies on 2-chloroaniline (B154045) have shown that it can be completely degraded under UV irradiation in the presence of photocatalysts like titanium dioxide (TiO2) and iron(III) oxide (Fe2O3). researchgate.net The mechanism of degradation for aniline (B41778) and 2-chloroaniline in the presence of such photocatalysts involves the generation of highly reactive hydroxyl radicals (·OH), which initiate the breakdown of the aromatic ring. researchgate.netresearchgate.net

Table 1: Inferred Photodegradation Characteristics of N-(butan-2-yl)-2-chloroaniline Based on Analogous Compounds

ParameterObservation for Analogous CompoundInferred Relevance for this compound
Photocatalytic Degradation 2-chloroaniline completely degraded in the presence of TiO2 and Fe2O3 nanocomposites under irradiation. researchgate.netSusceptible to photocatalytic degradation in the presence of suitable catalysts.
Primary Degradation Mechanism Generation of hydroxyl radicals leading to the breakdown of the aniline ring. researchgate.netresearchgate.netSimilar radical-induced degradation of the aromatic structure is likely.
Influence of N-alkylation Butralin (B1668113) (contains N-(1-methylpropyl) group) is reported as photochemically stable. researchgate.netThe N-butan-2-yl group may influence the rate of photodegradation.
Environmental Significance Photolysis is a major degradation pathway for trichloroaniline in surface waters. umich.eduPhotodegradation is expected to be a relevant transformation process in sunlit environments.

Hydrolytic Stability and Abiotic Transformation Mechanisms

Hydrolysis is another critical abiotic degradation pathway for many organic chemicals in the environment. This process involves the reaction of a substance with water, leading to the cleavage of chemical bonds. The stability of this compound to hydrolysis will depend on the lability of the bond between the nitrogen atom and the butan-2-yl group, as well as the carbon-chlorine bond on the aromatic ring.

Generally, the amide linkage in N-substituted amides can be subject to hydrolysis under certain conditions. While this compound is an amine and not an amide, the principles of N-substituent effects on reactivity can be considered. Studies on the alkaline hydrolysis of N- and N,N-substituted amides indicate that the rate of hydrolysis can be influenced by the nature of the substituents. researchgate.netumich.eduarkat-usa.org For instance, tertiary amides can be more readily hydrolyzed under specific non-aqueous alkaline conditions compared to primary and secondary amides. researchgate.netumich.eduarkat-usa.org

In the context of chloroanilines, hydrolysis can also involve the displacement of the chlorine atom. The electrochemical oxidation of 4-chloroaniline (B138754) in water/acetonitrile (B52724) mixtures can lead to the formation of a chloronium ion, which subsequently undergoes hydrolysis to form a p-quinoneimine. nih.govrsc.org While this is an oxidative process, it highlights a potential abiotic transformation pathway involving water. The herbicide butralin is reported to be hydrolytically stable. researchgate.net Given the stability of the C-N bond in anilines and the C-Cl bond on an aromatic ring under typical environmental pH conditions, this compound is expected to be relatively stable to hydrolysis. pesticidestewardship.org

Microbial Biodegradation and Bioremediation Potential of this compound

Microbial degradation is a primary mechanism for the dissipation of many organic pollutants from the environment. The ability of microorganisms to utilize organic compounds as a source of carbon, nitrogen, and energy is a key factor in their environmental persistence.

While no microbial strains have been specifically identified for the degradation of this compound, numerous studies have isolated and characterized bacteria capable of degrading other chloroanilines. These findings provide a strong indication that microbial communities in contaminated environments could adapt to degrade this compound.

For example, bacterial consortia isolated from activated sludge have been shown to effectively degrade aniline at concentrations up to 500 mg/L. nih.gov Furthermore, several bacterial species have been identified that can degrade various chloroanilines. Pseudomonas, Comamonas, and Stenotrophomonas species have been isolated from contaminated soil and have demonstrated the ability to degrade 4-chloroaniline. pesticidestewardship.org Strains of Comamonas testosteroni and Delftia acidovorans have been isolated from wastewater treatment plants and linuron-treated soil, showing the capability to metabolize 3-chloroaniline (B41212). researchgate.netnih.gov It is plausible that similar microbial strains, or consortia, could possess the enzymatic machinery to degrade this compound.

The metabolic pathways for the degradation of chloroanilines typically involve initial oxidation steps to form catechols, which are then subject to ring cleavage. For aniline, aerobic degradation often proceeds through the formation of catechol, which is then metabolized via either the ortho- or meta-cleavage pathway. frontiersin.org

In the case of chloroanilines, the initial steps are similar. The degradation of 4-chloroaniline by a bacterial consortium was found to proceed through the formation of 4-chlorocatechol, which was then further degraded via an ortho-cleavage pathway. pesticidestewardship.org The degradation of 3-chloroaniline can also proceed through a modified catechol pathway.

Sorption and Leaching Behavior in Varied Environmental Matrices (e.g., Soil, Sediment)

The sorption and leaching behavior of this compound in soil and sediment are critical factors determining its mobility and potential to contaminate groundwater. Sorption is the process by which a chemical binds to soil particles, while leaching is the downward movement of the chemical through the soil profile with water. pesticidestewardship.org

The sorption of organic compounds in soil is influenced by their chemical properties (such as hydrophobicity) and the characteristics of the soil (such as organic matter content, clay content, and pH). au.dk For ionizable organic compounds like anilines, the pH of the soil and the pKa of the compound are particularly important, as they determine the charge of the molecule, which in turn affects its interaction with charged soil surfaces. acs.org

The herbicide butralin, which shares the N-alkylated aniline structure, has been observed to dissipate from soil with half-lives ranging from 10 to 72 days in field studies. epa.gov Although butralin has low water solubility, it has been shown to have some mobility in soil. The sorption of other herbicides like trifluralin, metazachlor, and metamitron (B166286) is also a key factor in their environmental fate, with the formation of non-extractable residues being a significant dissipation pathway. kpu.ca

Given its structure, this compound is expected to exhibit moderate sorption to soil organic matter due to its hydrophobicity. The aniline functional group can also participate in specific interactions with soil components. The extent of its leaching will be inversely related to its sorption; stronger sorption will result in lower mobility and a reduced risk of groundwater contamination.

Table 2: Inferred Sorption and Leaching Characteristics of this compound Based on Analogous Compounds

ParameterObservation for Analogous CompoundInferred Relevance for this compound
Soil Dissipation Half-Life Butralin: 10 to 72 days in field studies. epa.govExpected to have a moderate persistence in soil.
Sorption Mechanism Sorption to soil organic matter is a key process for similar herbicides. au.dkkpu.caLikely to sorb to soil organic matter, reducing its mobility.
Influence of pH Sorption and mobility of ionizable organic compounds are highly pH-dependent. acs.orgThe charge state of the aniline group will affect its interaction with soil particles.
Leaching Potential Strongly sorbed pesticides are less likely to leach. pesticidestewardship.orgLeaching potential is expected to be low to moderate, depending on soil type and conditions.

Advanced Analytical Methodologies for Detection and Quantification of N Butan 2 Yl 2 Chloroaniline

Chromatographic Separation Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS/MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) stand as the premier techniques for the trace analysis of N-(butan-2-yl)-2-chloroaniline. These methods offer high sensitivity and selectivity, allowing for the identification and quantification of the analyte even in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The separation is achieved based on the compound's boiling point and interaction with the stationary phase of the GC column. Following separation, the analyte is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

For the analysis of chloroanilines, including N-alkylated derivatives, a common approach involves using a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The oven temperature is programmed to ramp up, ensuring the elution of compounds with varying volatilities. While specific GC-MS methods for this compound are not extensively documented in publicly available literature, methods for other chloroanilines can be adapted. For instance, EPA Method 8131 outlines the determination of aniline (B41778) and its derivatives in aqueous matrices using a GC with a nitrogen-phosphorus detector (NPD), which offers selectivity for nitrogen-containing compounds. epa.gov For unambiguous identification, mass spectrometry is the preferred detector.

In some cases, derivatization may be employed to improve the chromatographic properties and sensitivity of aniline compounds. bohrium.comrsc.org This process modifies the analyte to make it more volatile and thermally stable. chromatographyonline.com However, for this compound, its inherent volatility may make direct analysis feasible without derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful alternative for the analysis of less volatile or thermally labile compounds. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. However, studies have indicated that LC-MS/MS may not be as suitable for ortho-substituted chloroaniline derivatives due to significantly lower ion yields compared to their meta- and para-substituted counterparts. d-nb.info This suggests that the analysis of this compound by LC-MS/MS might face challenges in achieving the same level of sensitivity as for other isomers.

A typical LC-MS/MS method for aromatic amines would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and quantification.

Table 1: Postulated GC-MS and LC-MS/MS Parameters for this compound Analysis

ParameterGC-MSLC-MS/MS
Column Phenyl-polysiloxane capillary columnC18 reversed-phase column
Injection Mode SplitlessGradient
Oven Program Temperature ramp (e.g., 50°C to 280°C)Isocratic or gradient elution
Mobile Phase -Water/Acetonitrile or Methanol with additives
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
Detection Mass Spectrometer (Scan or SIM mode)Tandem Mass Spectrometer (MRM mode)

Development of Electrochemical Sensors for Selective this compound Detection

Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and portable detection of this compound. These devices work by measuring the electrical signal generated from the oxidation or reduction of the analyte at an electrode surface.

The development of a selective electrochemical sensor for a specific analyte like this compound would typically involve the modification of the electrode surface with materials that enhance the electrochemical response and selectivity towards the target compound. While specific sensors for this compound are not widely reported, research on electrochemical sensors for other aniline derivatives provides a foundation for future development. researchgate.netresearchgate.net

Potential modification materials could include nanomaterials like graphene or carbon nanotubes to increase the electrode surface area and enhance electron transfer kinetics. Molecularly imprinted polymers (MIPs) could also be employed to create specific recognition sites for the this compound molecule, thereby improving the sensor's selectivity.

The performance of such a sensor would be evaluated based on its linear range, limit of detection (LOD), sensitivity, selectivity against potential interfering compounds, and stability over time.

Table 2: Potential Components and Performance Metrics for an Electrochemical Sensor for this compound

Component/MetricDescription
Working Electrode Glassy carbon, gold, or platinum electrode
Modification Material Graphene, carbon nanotubes, conductive polymers, molecularly imprinted polymers
Transduction Principle Amperometry, Voltammetry, or Impedance Spectroscopy
Linear Range The concentration range over which the sensor response is proportional to the analyte concentration
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected
Selectivity The ability of the sensor to detect the target analyte in the presence of other compounds
Stability The ability of the sensor to maintain its performance over time

Spectroscopic Techniques for In Situ and Real-Time Monitoring

Spectroscopic techniques offer the potential for in situ and real-time monitoring of this compound, which is particularly valuable for process control and environmental monitoring applications. These methods rely on the interaction of electromagnetic radiation with the analyte molecules.

UV-Visible Spectroscopy: While UV-Vis spectroscopy is a relatively simple and accessible technique, its application for the direct, selective quantification of this compound in complex mixtures is limited due to the broad absorption bands of many organic molecules in the UV-Vis region. However, it can be useful for monitoring the degradation of the compound in controlled experiments where the spectral changes can be clearly attributed to the analyte. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman spectroscopy provide more structural information than UV-Vis spectroscopy and can be more selective. These methods measure the characteristic vibrations of chemical bonds within a molecule. In situ monitoring using attenuated total reflectance (ATR)-IR or fiber-optic Raman probes could potentially be used to track the concentration of this compound in real-time. The development of such methods would require the identification of unique vibrational bands for the target compound that are not obscured by the matrix.

Table 3: Potential Spectroscopic Techniques for this compound Monitoring

TechniquePrinciplePotential Application
UV-Visible Spectroscopy Absorption of UV or visible light by the analyte.Monitoring degradation in controlled systems.
Infrared (IR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.In situ monitoring using ATR probes.
Raman Spectroscopy Inelastic scattering of laser light due to molecular vibrations.Real-time monitoring with fiber-optic probes.

Optimized Sample Preparation and Extraction Procedures for Complex Sample Matrices

The effective extraction of this compound from complex matrices such as soil, water, and industrial effluents is a critical step prior to instrumental analysis. The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting analytes from aqueous samples into an immiscible organic solvent. For chloroanilines, a solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) is often used. The pH of the aqueous sample is typically adjusted to an alkaline value to ensure the aniline is in its neutral, more organic-soluble form.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For N-alkylated anilines, a reversed-phase sorbent like C18 could be effective. nih.gov The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery and a clean extract.

Table 4: Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, widely applicable.Can be time-consuming, requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent followed by elution.High recovery, reduced solvent consumption, can be automated.Requires method development to select the appropriate sorbent and solvents.

Emerging Research Areas and Future Directions for N Butan 2 Yl 2 Chloroaniline and Its Scaffolds

Exploration of N-(butan-2-yl)-2-chloroaniline Derivatives in Advanced Materials Science (e.g., conducting polymers, specialized dyes)

The field of materials science is increasingly focused on the development of "smart" materials with tunable electronic and optical properties. Aniline (B41778) and its derivatives have long been recognized as important precursors for conducting polymers, such as polyaniline (PANI), and for the synthesis of specialized dyes. acs.orgresearchgate.net The incorporation of the this compound scaffold into these material classes opens up new avenues for creating materials with enhanced functionalities.

Conducting Polymers:

The properties of conducting polymers derived from anilines are highly dependent on the nature of the substituents on the aniline ring. sjpas.com While halogenated aniline derivatives have been studied, the unique combination of a chloro-substituent and an N-alkyl group in this compound is of particular interest. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the resulting polymer, potentially affecting its conductivity and stability. sjpas.comacs.org The N-butan-2-yl group, on the other hand, can enhance the solubility of the polymer in organic solvents, a common challenge in the processing of conducting polymers. sjpas.com Furthermore, the chirality of the butan-2-yl group could lead to the formation of chiral polymers with unique optical and electronic properties, which are of interest for applications in chiroptical devices and enantioselective sensors.

Potential Effect of SubstituentProperty Influenced in Conducting PolymerReference
2-chloro groupElectronic properties, conductivity, stability sjpas.comacs.org
N-(butan-2-yl) groupSolubility, processability, potential for chirality sjpas.com

Specialized Dyes:

The this compound scaffold can also be a valuable building block for the synthesis of specialized dyes. The aniline nitrogen can be readily diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes. The specific substitution pattern of this compound would influence the color, fastness, and other properties of the resulting dyes. The presence of the chloro group can enhance the lightfastness of some dyes, while the N-alkyl group can affect their solubility and affinity for different substrates.

This compound as a Ligand or Organocatalyst in Organic Synthesis

The development of new catalysts is a cornerstone of modern organic synthesis. Chiral amines and their derivatives have shown great promise as both ligands for transition-metal catalysis and as organocatalysts. acs.orgpsu.edu The this compound scaffold possesses key features that make it an attractive candidate for these applications.

Ligands for Asymmetric Catalysis:

The nitrogen atom of this compound can act as a coordinating atom for various transition metals, such as palladium, ruthenium, and iridium. scispace.comnih.gov The inherent chirality of the butan-2-yl group can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in a wide range of chemical reactions. acs.orgpsu.edu For instance, chiral nickel catalysts derived from chiral anilines have been successfully used for the isoselective polymerization of alkenes. rsc.org The electronic properties of the ligand, influenced by the chloro-substituent, can also be fine-tuned to optimize the catalytic activity and selectivity. acs.org

Organocatalysis:

Chiral amines can also function as organocatalysts, promoting chemical reactions without the need for a metal. psu.edu For example, they can be used in asymmetric Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. The basicity of the nitrogen atom in this compound, modulated by the electronic effect of the chloro group, is a critical parameter for its potential as an organocatalyst.

Frontiers in Aniline Chemistry: Leveraging this compound for Novel Chemical Transformations

Recent advances in synthetic methodology have opened up new possibilities for the functionalization of aniline derivatives. These novel transformations can be applied to this compound to generate a diverse library of new molecules with unique properties.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules. acs.org Palladium-catalyzed C-H olefination and alkynylation reactions have been successfully applied to aniline derivatives, allowing for the introduction of new functional groups at specific positions on the aromatic ring. acs.orgnih.gov Applying these methods to this compound could provide access to a wide range of novel compounds that would be difficult to synthesize using traditional methods. For example, para-selective C-H functionalization could be used to introduce various substituents, further tuning the electronic and steric properties of the molecule. acs.org

N-Alkylation and N-Arylation:

The development of new catalytic systems for N-alkylation and N-arylation reactions provides efficient ways to further modify the amino group of this compound. nih.govresearchgate.net These reactions can be used to introduce a variety of alkyl and aryl groups, leading to the synthesis of a broad range of tertiary amines with potential applications in various fields.

Predictive Modeling and Machine Learning Approaches for Rational Design of this compound Analogs

The integration of computational methods, particularly machine learning (ML), is revolutionizing the field of chemical research. nih.gov These approaches can significantly accelerate the design and discovery of new molecules by predicting their properties and reaction outcomes. acs.orgyoutube.com

Predicting Molecular Properties:

Machine learning models can be trained on large datasets of known molecules to predict a wide range of properties for new, untested compounds. nih.govnih.gov For this compound analogs, ML models could be used to predict properties such as:

Biological activity: Identifying potential therapeutic applications.

Toxicity: Assessing the safety profile of new compounds.

Material properties: Predicting the conductivity of polymers or the color of dyes derived from these analogs. nih.gov

Rational Design of Analogs:

By using predictive models, researchers can rationally design new this compound analogs with desired properties. This in silico screening process can significantly reduce the time and resources required for experimental synthesis and testing.

Machine Learning ApplicationDescriptionPotential Impact
Property Prediction Training models on existing chemical data to predict the physical, chemical, and biological properties of new analogs.Accelerates the identification of promising candidates for specific applications. nih.gov
Reaction Outcome Prediction Using algorithms to predict the products and yields of chemical reactions involving this compound derivatives.Optimizes synthetic routes and reduces experimental trial and error. acs.org
De Novo Design Generative models that can propose entirely new molecular structures with desired property profiles.Expands the chemical space of potential this compound analogs.

The synergy between advanced synthetic methods and powerful computational tools will be crucial for unlocking the full potential of the this compound scaffold. As these emerging research areas continue to develop, this versatile molecule is poised to become a valuable component in the chemist's toolbox for creating the next generation of materials, catalysts, and functional molecules.

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